
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. Common synthetic routes include:
Propanone Formation: The final step involves the formation of the propanone structure through appropriate reaction conditions, often involving the use of base catalysts.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and selectivity, while the bromopropanone moiety facilitates its reactivity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparación Con Compuestos Similares
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: This compound has trifluoromethyl groups instead of difluoromethyl groups, leading to different chemical properties and reactivity.
1-(2,4-Difluorophenyl)-3-bromopropan-2-one: This compound lacks the additional fluorine atoms, resulting in different binding affinities and selectivity.
The uniqueness of this compound lies in its specific combination of difluoromethyl groups and bromopropanone structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H9BrF4O |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |
Clave InChI |
MDFRGCQMOVBYOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


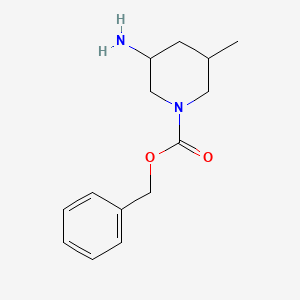
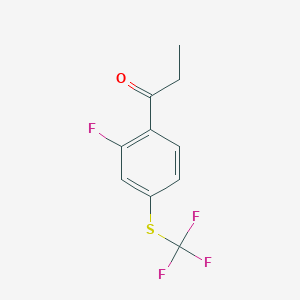

![7-Chloro-6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B14057269.png)

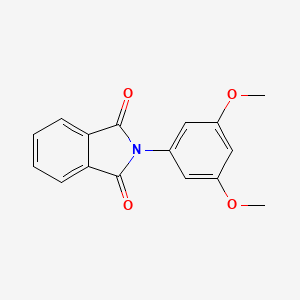
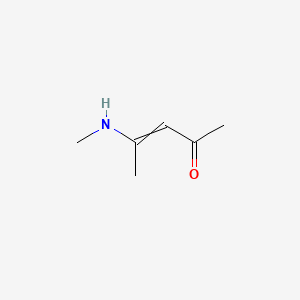
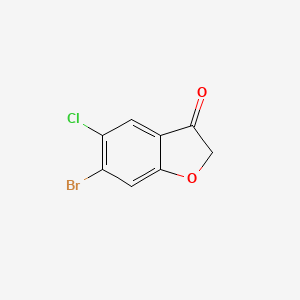
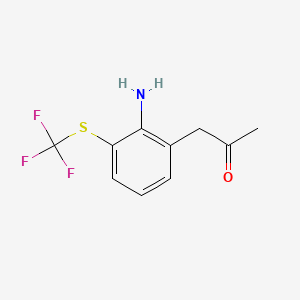
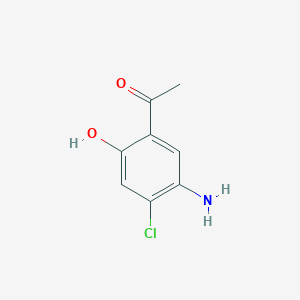
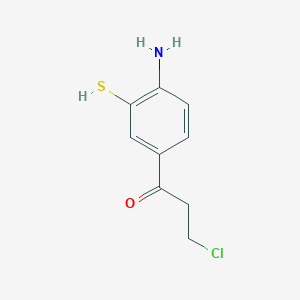
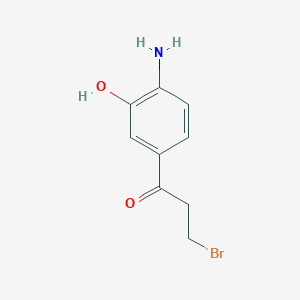
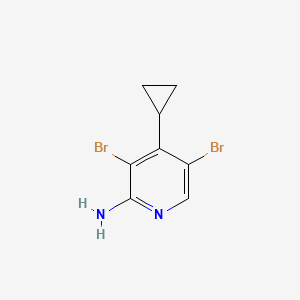
![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
